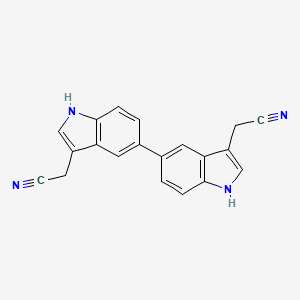
5,5'-Bi(1H-indole-3-acetonitrile)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Bi(1H-indole-3-acetonitrile): is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C20H14N4 and a molecular weight of 310.36 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bi(1H-indole-3-acetonitrile) can be achieved through various synthetic routes. One common method involves the reaction of indole-3-acetonitrile with a suitable coupling agent under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives .
Industrial Production Methods: Industrial production methods for 5,5’-Bi(1H-indole-3-acetonitrile) typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial in industrial settings to achieve efficient production .
化学反応の分析
Types of Reactions: 5,5’-Bi(1H-indole-3-acetonitrile) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized indole derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, 5,5’-Bi(1H-indole-3-acetonitrile) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, indole derivatives, including 5,5’-Bi(1H-indole-3-acetonitrile), are studied for their potential biological activities. These compounds have shown promise in various biological assays and are being investigated for their potential therapeutic applications .
Medicine: In medicine, indole derivatives are explored for their potential as drug candidates. The unique properties of 5,5’-Bi(1H-indole-3-acetonitrile) make it a subject of interest in drug discovery and development .
Industry: In the industrial sector, 5,5’-Bi(1H-indole-3-acetonitrile) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
作用機序
The mechanism of action of 5,5’-Bi(1H-indole-3-acetonitrile) involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, leading to a range of biological effects. The compound’s mechanism of action is influenced by its ability to bind to specific molecular targets and modulate their activity .
類似化合物との比較
Indole-3-acetonitrile: A closely related compound with similar biological activities.
Indole-3-acetic acid: Another indole derivative known for its role as a plant hormone.
Indole-3-butyric acid: An indole derivative used as a plant growth regulator.
Uniqueness: 5,5’-Bi(1H-indole-3-acetonitrile) is unique due to its specific structure, which allows it to exhibit distinct chemical and biological properties compared to other indole derivatives.
特性
IUPAC Name |
2-[5-[3-(cyanomethyl)-1H-indol-5-yl]-1H-indol-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c21-7-5-15-11-23-19-3-1-13(9-17(15)19)14-2-4-20-18(10-14)16(6-8-22)12-24-20/h1-4,9-12,23-24H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGNICVWWFSTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC4=C(C=C3)NC=C4CC#N)C(=CN2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














